1-Benzyl-1-(mesitylmethyl)hydrazine

Description

Significance of Hydrazine (B178648) Derivatives in Synthetic Chemistry

Hydrazine and its derivatives are fundamental precursors in the synthesis of a wide array of chemical structures. wikipedia.orgijcrt.org Their utility spans from the creation of complex heterocyclic rings like pyrazoles and pyridazines to their role as effective reducing agents. wikipedia.org The nitrogen-nitrogen bond and the nucleophilic nature of the nitrogen atoms allow for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. wikipedia.orgijcrt.orgmdpi.com The ability to form stable hydrazones through reaction with carbonyl compounds further extends their synthetic utility, providing a gateway to a vast number of other functional groups and molecular frameworks. mdpi.comorganic-chemistry.org

Scope of Research on N,N-Disubstituted Hydrazines

Within the broad family of hydrazine derivatives, N,N-disubstituted hydrazines, also known as 1,1-disubstituted hydrazines, represent a particularly interesting subclass. Research in this area is driven by the unique reactivity imparted by the two substituents on a single nitrogen atom. This substitution pattern influences the steric and electronic environment around the hydrazine core, leading to specific applications in organic synthesis. organic-chemistry.orgresearchgate.net

Recent synthetic methodologies have focused on the efficient and selective preparation of N,N-disubstituted hydrazines. organic-chemistry.orgresearchgate.net These methods include direct reductive alkylation, palladium-catalyzed allylic substitution, and electrocatalytic addition to unsaturated systems. organic-chemistry.orgresearchgate.net The development of these synthetic routes has expanded the accessibility and diversity of N,N-disubstituted hydrazines, paving the way for their exploration in various fields of chemical science. A notable area of investigation involves their potential as precursors to nitrosamines, which can be formed through photolysis of their nitro hydrazone derivatives. usp.orgrsc.org

Structural Context of 1-Benzyl-1-(mesitylmethyl)hydrazine within Hydrazine Chemistry

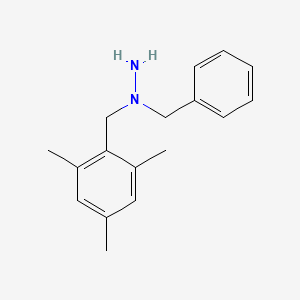

This compound is a specific example of an N,N-disubstituted hydrazine. Its structure is characterized by the presence of two distinct arylmethyl groups attached to one of the nitrogen atoms of the hydrazine moiety: a benzyl (B1604629) group and a mesitylmethyl (2,4,6-trimethylbenzyl) group.

The presence of the bulky mesitylmethyl group alongside the benzyl group creates a sterically hindered environment around the substituted nitrogen atom. This steric crowding can significantly influence the compound's reactivity and conformational preferences compared to less substituted hydrazines. The electronic properties of the aromatic rings also play a crucial role in modulating the nucleophilicity and basicity of the nitrogen atoms. The study of such asymmetrically substituted N,N-disubstituted hydrazines provides valuable insights into the interplay of steric and electronic effects on the chemical behavior of the hydrazine scaffold.

Below is a table detailing the key structural features of this compound and related compounds for contextual comparison.

| Property | This compound | 1-Benzyl-1-methylhydrazine | Benzylhydrazine (B1204620) |

| Molecular Formula | C17H22N2 sinfoobiotech.com | C8H12N2 ontosight.ainih.gov | C7H10N2 nist.gov |

| Molecular Weight | 254.37 g/mol sinfoobiotech.com | 136.20 g/mol ontosight.ai | 122.17 g/mol nist.gov |

| Substitution Pattern | N,N-Disubstituted | N,N-Disubstituted | Monosubstituted |

| Substituents on N1 | Benzyl, Mesitylmethyl | Benzyl, Methyl | Benzyl |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-[(2,4,6-trimethylphenyl)methyl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-13-9-14(2)17(15(3)10-13)12-19(18)11-16-7-5-4-6-8-16/h4-10H,11-12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGNXKLUDHWAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN(CC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 1 Mesitylmethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-benzyl-1-(mesitylmethyl)hydrazine, ¹H and ¹³C NMR would provide crucial information about its proton and carbon framework.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzyl (B1604629), mesityl, and hydrazine (B178648) moieties. The benzyl group would show aromatic protons in the range of δ 7.2-7.4 ppm and a characteristic singlet for the benzylic methylene (B1212753) (CH₂) protons. The mesityl group's aromatic protons would appear as a singlet around δ 6.8-7.0 ppm due to their symmetrical substitution. The three methyl groups on the mesityl ring would likely give rise to two separate singlets, one for the two ortho-methyl groups and another for the para-methyl group, with a typical 2:1 integration ratio. The protons on the nitrogen atoms of the hydrazine group would exhibit signals that can vary in chemical shift and appearance depending on the solvent and concentration.

For comparison, related benzyl-containing compounds show similar patterns. For instance, in N-benzyl-N-methylaniline, the benzylic protons appear as a distinct signal, and the aromatic protons show complex multiplets corresponding to their respective ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzyl Aromatic (5H) | 7.2 - 7.4 | Multiplet |

| Benzyl CH₂ (2H) | ~4.0 - 4.5 | Singlet |

| Mesityl Aromatic (2H) | 6.8 - 7.0 | Singlet |

| Mesityl ortho-CH₃ (6H) | ~2.3 | Singlet |

| Mesityl para-CH₃ (3H) | ~2.2 | Singlet |

| N-H (2H) | Variable | Broad Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information on the carbon skeleton. The benzyl group would display signals for its aromatic carbons, with the ipso-carbon appearing at a distinct chemical shift from the other aromatic carbons. The benzylic carbon would be observed in the aliphatic region. The highly substituted mesityl group would show characteristic signals for its aromatic carbons, including the three substituted carbons and the three unsubstituted carbons. The methyl carbons of the mesityl group would appear in the upfield region of the spectrum.

Data from similar structures, such as 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole, show the benzylic carbon at δ 54.0 ppm and the methyl carbon at δ 21.1 ppm, which provides a reasonable estimate for the corresponding carbons in the target molecule. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Benzyl Aromatic | 127 - 140 |

| Benzyl CH₂ | ~55 - 65 |

| Mesityl Aromatic (substituted) | 135 - 140 |

| Mesityl Aromatic (unsubstituted) | ~129 |

| Mesityl ortho-CH₃ | ~20 - 22 |

| Mesityl para-CH₃ | ~20 |

| Mesityl CH₂ | ~50 - 60 |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

The N-H stretching vibrations of the hydrazine moiety are anticipated to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (benzyl and mesityl) would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The N-H bending vibration would likely be found around 1600 cm⁻¹.

For comparison, the FT-IR spectrum of benzyl carbamate (B1207046) shows -NH stretching at 3422-3332 cm⁻¹ and -NH bending at 1610 cm⁻¹. rsc.org These values provide a good reference for the expected positions of the hydrazine N-H vibrations in this compound.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N-H (Hydrazine) | Bending | ~1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₂₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 254.37 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum would offer further structural information. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, a very common and stable fragment. Cleavage of the N-N bond is also a possibility. The mesitylmethyl fragment (C₁₀H₁₃⁺) at m/z 133 could also be observed.

Analysis of related compounds supports these predictions. For example, the mass spectrum of benzylhydrazine (B1204620) shows a prominent peak at m/z 91, corresponding to the benzyl fragment. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound is currently available in the public domain, we can predict some of its structural features.

Chemical Reactivity and Reaction Mechanisms of 1 Benzyl 1 Mesitylmethyl Hydrazine

Reactivity at the Hydrazine (B178648) Nitrogen Centers

The hydrazine group (-NH-NH2) is the primary center of reactivity in 1-benzyl-1-(mesitylmethyl)hydrazine. It contains two nitrogen atoms, both of which possess lone pairs of electrons, rendering them nucleophilic. However, the substitution pattern significantly modulates their individual reactivity.

Nucleophilic Reactivity

The terminal nitrogen (-NH2) of the hydrazine is generally the more nucleophilic and sterically accessible site for reactions. The presence of an adjacent nitrogen atom with a lone pair enhances the nucleophilicity of hydrazines compared to simple amines, an observation known as the alpha-effect. chemtube3d.com However, the bulky mesitylmethyl and benzyl (B1604629) groups on the other nitrogen atom create significant steric hindrance, further favoring nucleophilic attack at the terminal -NH2 group.

Studies on related substituted hydrazines have shown that alkyl groups, such as the benzyl and mesitylmethyl groups here, increase the reactivity of the α-position (the substituted nitrogen) but decrease the reactivity of the β-position (the terminal -NH2 group). researchgate.net Despite this electronic effect, steric factors are often dominant, directing reactions to the less hindered terminal nitrogen. The nucleophilicity of hydrazines allows them to readily attack electrophilic centers. researchgate.net

Electrophilic Reactivity

While primarily nucleophilic, the hydrazine moiety can exhibit electrophilic character under specific conditions. After an initial reaction, such as acylation or sulfonylation at the terminal nitrogen, the remaining N-H proton becomes more acidic and can be removed by a base. The resulting anion can then act as a nucleophile. However, direct electrophilic attack on the nitrogen centers of the parent hydrazine is uncommon unless the nitrogen is part of a different functional group, such as a hydrazone, where the carbon atom of the C=N bond is the electrophilic site.

Reactions with Carbonyl Compounds: Hydrazone Formation and Subsequent Transformations

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netyoutube.com This reaction is a nucleophilic addition to the carbonyl carbon, followed by dehydration. For this compound, the reaction proceeds by the attack of the terminal -NH2 group on the electrophilic carbonyl carbon.

The general mechanism involves:

Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate. fiveable.me

Proton transfer steps to form a carbinolamine intermediate.

Elimination of a water molecule to form the C=N double bond of the hydrazone. libretexts.org

This reaction is often catalyzed by a small amount of acid. researchgate.net The resulting N,N-disubstituted hydrazone is a stable compound.

| Reactant | Conditions | Product Type |

| Aldehyde or Ketone | Acid catalyst, solvent (e.g., alcohol) | Hydrazone |

| Hydrazone from above | Strong base (e.g., KOH), high temperature | Alkane |

Reactivity with Other Electrophiles and π-Acids

Beyond carbonyls, this compound reacts with a variety of other electrophiles. The terminal nitrogen can be acylated by acid chlorides or anhydrides, or sulfonylated by sulfonyl chlorides. These reactions typically occur at the less sterically hindered terminal nitrogen.

Reactions with π-acids, such as Michael acceptors (e.g., α,β-unsaturated carbonyl compounds), are also possible. The nucleophilic terminal nitrogen can add to the β-carbon of the unsaturated system in a conjugate addition reaction. For instance, the addition of hydrazines to nitrostyrenes can lead to the formation of substituted benzyl hydrazones. organic-chemistry.org

Redox Chemistry and Electron Transfer Pathways

Hydrazine and its derivatives can act as reducing agents, with the driving force often being the formation of highly stable dinitrogen gas (N2). organicchemistrydata.org They can undergo oxidation through one-electron or two-electron pathways. One-electron oxidation, which can be initiated by metal ions (like Cu²⁺ or Fe³⁺) or enzymatic systems, leads to the formation of a hydrazyl radical. researchgate.net

Investigation of Radical Reaction Pathways

The formation of radical intermediates from hydrazines is a key aspect of their chemistry and has been implicated in their biological activity and toxicity. researchgate.net Electron Spin Resonance (ESR) spectroscopy and spin trapping techniques are used to detect and characterize these transient radical species. researchgate.net

For substituted hydrazines, one-electron oxidation generates a hydrazyl radical. researchgate.net In the case of this compound, this would be the [Bn(MesCH2)N-NH2]•⁺ radical cation. This species can then lose a proton to form a neutral hydrazyl radical, [Bn(MesCH2)N-•NH]. These radicals can dimerize, abstract hydrogen atoms, or undergo further oxidation or fragmentation. The bulky substituents on the nitrogen would likely influence the stability and subsequent reaction pathways of these radical intermediates.

Mechanistic Elucidation of Key Transformations

Kinetic Studies of Reactions

Kinetic studies are crucial for determining the rates of chemical reactions and understanding how factors such as concentration, temperature, and catalysts influence these rates. For this compound, kinetic investigations would likely focus on reactions such as oxidation and decomposition, which are characteristic of hydrazine derivatives.

Due to the absence of specific experimental data for this compound, a hypothetical data table for a typical kinetic study on a substituted hydrazine is presented below for illustrative purposes. This table showcases the kind of data that would be generated from such a study.

Hypothetical Kinetic Data for the Oxidation of a Substituted Hydrazine

| Experiment | Initial [Hydrazine] (mol/L) | Initial [Oxidant] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.01 | 25 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.01 | 25 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.02 | 25 | 2.9 x 10⁻⁵ |

| 4 | 0.01 | 0.01 | 35 | 3.1 x 10⁻⁵ |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Detailed research findings on the kinetics of sterically hindered hydrazines suggest that the bulky substituents, such as the benzyl and mesitylmethyl groups in this compound, would significantly impact reaction rates. The steric hindrance around the nitrogen atoms would likely decrease the rate of bimolecular reactions by impeding the approach of reactants.

Postulated Mechanistic Schemes for Hydrazine Transformations

The transformations of hydrazines can proceed through various mechanistic pathways, including radical and ionic mechanisms. For this compound, it is plausible that its reactions would follow similar general schemes.

One common reaction of hydrazines is their oxidation, which can lead to the formation of a variety of products depending on the oxidant and reaction conditions. A possible mechanistic pathway for the one-electron oxidation of a 1,1-disubstituted hydrazine involves the formation of a hydrazyl radical intermediate. This radical can then undergo further reactions, such as dimerization or reaction with other species in the reaction mixture.

Another significant transformation for some hydrazine derivatives is their involvement in reactions like the Wolff-Kishner reduction, where a hydrazone intermediate is formed from a carbonyl compound. However, for a 1,1-disubstituted hydrazine like this compound, the formation of a stable hydrazone in the traditional sense is not possible due to the lack of a hydrogen atom on the substituted nitrogen.

The thermal decomposition of unsymmetrical hydrazines often proceeds via N-N bond cleavage, leading to the formation of nitrogen-centered radicals. For this compound, thermal decomposition could potentially lead to the formation of a benzyl radical, a mesitylmethyl radical, and dinitrogen gas, although the specific pathways and intermediates would need to be determined through detailed experimental and computational studies.

Computational Chemistry Investigations of 1 Benzyl 1 Mesitylmethyl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. imist.maresearchgate.net DFT calculations are instrumental in predicting various molecular properties of 1-Benzyl-1-(mesitylmethyl)hydrazine.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds, multiple low-energy conformations, or conformers, may exist.

Conformational analysis involves systematically exploring the molecule's conformational space to identify the most stable conformers. researchgate.net This can be done by rotating the single bonds, such as the C-N and N-N bonds, and calculating the energy of each resulting geometry. The results of such an analysis would likely reveal that the steric bulk of the mesityl and benzyl (B1604629) groups significantly influences the preferred spatial arrangement of the molecule, forcing the substituents to adopt a staggered arrangement to minimize steric hindrance. The optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. mdpi.com

Below is a hypothetical data table representing the kind of results one might obtain from a DFT geometry optimization of this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| N-N | 1.45 |

| N-CH2(benzyl) | 1.47 |

| N-CH2(mesityl) | 1.48 |

| Bond Angles (degrees) | |

| C(benzyl)-N-N | 115.0 |

| C(mesityl)-N-N | 118.0 |

| C(benzyl)-N-C(mesityl) | 120.0 |

| Dihedral Angles (degrees) | |

| C(aromatic)-C(benzyl)-N-N | -65.0 |

| C(aromatic)-C(mesityl)-N-N | 175.0 |

Note: The data in this table is hypothetical and serves to illustrate the expected output of a DFT calculation.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the hydrazine (B178648) nitrogen atoms, which are the most electron-rich part of the molecule. The LUMO may be distributed over the aromatic rings.

A hypothetical table of electronic properties for this compound is presented below.

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These descriptors are derived from the changes in energy as electrons are added to or removed from the system.

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Parr Functions: These functions are used to describe the local reactivity of a molecule, indicating the most likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the Parr functions would likely show that the nitrogen atoms are the most nucleophilic centers, while the aromatic rings may have regions susceptible to electrophilic attack.

A hypothetical table of chemical reactivity descriptors for this compound is shown below.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 1.87 |

Note: The data in this table is hypothetical and calculated from the hypothetical HOMO and LUMO energies.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, interactions with solvent molecules, and other dynamic processes.

For this compound, an MD simulation could be used to explore its conformational landscape in a more comprehensive manner than a static conformational analysis. researchgate.net It could also be used to study how the molecule interacts with other molecules, such as a solvent or a biological receptor, providing insights into its solubility and potential biological activity.

Quantum Chemical Approaches to Reaction Pathways and Transition States

Quantum chemical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, one could computationally study the oxidation of the hydrazine moiety or an N-alkylation reaction. nih.gov Such a study would involve locating the structures of the reactants, products, and the transition state connecting them. This would provide a detailed, atomistic understanding of the reaction mechanism.

Comparison of Theoretical Predictions with Experimental Data

A crucial aspect of any computational study is the validation of the theoretical results against experimental data. imist.maresearchgate.net For this compound, the calculated geometric parameters could be compared with data from X-ray crystallography, if available. researchgate.net Similarly, calculated properties like the dipole moment could be compared with experimental measurements.

The correlation between theoretical predictions and experimental results provides a measure of the accuracy of the computational methods used. nih.gov Good agreement between theory and experiment lends confidence to the theoretical model and allows for the prediction of other properties that may be difficult or impossible to measure experimentally. mdpi.com

Derivatization Strategies for Analytical and Synthetic Purposes

Strategies for Enhanced Detection and Quantification

For analytical purposes, derivatization aims to convert the analyte into a form that is more readily detectable by common analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This often involves improving the compound's volatility, thermal stability, or introducing a chromophore or fluorophore for spectroscopic detection.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the N-H group in a secondary amine or hydrazine (B178648). The process involves the replacement of the active hydrogen with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This derivatization generally increases the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography.

For 1-benzyl-1-(mesitylmethyl)hydrazine, silylation would target the remaining N-H proton. The reaction would likely proceed as follows:

Table 1: Common Silylating Agents and Their Properties

| Silylating Agent | Abbreviation | Volatility of Derivatives | Steric Hindrance | Leaving Group |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | Low | Trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | High | Low | N-Methyltrifluoroacetamide |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Moderate | High | N-Methyltrifluoroacetamide |

The choice of silylating agent would be crucial due to the steric hindrance around the nitrogen atom in this compound. While BSTFA and MSTFA are powerful silylating agents, a more reactive agent or harsher reaction conditions might be necessary to achieve complete derivatization. The resulting silylated derivative would be expected to have a lower boiling point and be more suitable for GC-MS analysis, allowing for sensitive quantification.

Hydrazines readily react with aldehydes and ketones to form hydrazones. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of hydrazine derivatization for several reasons: it is typically fast and high-yielding, and by choosing a carbonyl reagent with a strong chromophore or fluorophore, it can significantly enhance the detectability of the analyte using UV-Vis or fluorescence spectroscopy. sinfoobiotech.comlibretexts.org

The reaction of this compound with a generic carbonyl compound (R₂C=O) would form a trisubstituted hydrazone:

Table 2: Examples of Carbonyl Reagents for HPLC-UV/Fluorescence Detection

| Carbonyl Reagent | Detection Method | Typical λmax (nm) | Notes |

| Benzaldehyde (B42025) | UV | ~280-300 | Simple, effective for creating a UV-active derivative. libretexts.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis | ~360 | Commonly used for carbonyl compounds, but the reagent itself is a hydrazine. The analogous reaction would be with 2,4-dinitrobenzaldehyde. |

| Dansyl chloride | Fluorescence | Excitation: ~340, Emission: ~520 | Reacts with the N-H group, not a carbonyl reaction, but a common derivatization for amines/hydrazines to add a fluorescent tag. |

| 9-Fluorenylmethyl-chloroformate (Fmoc-Cl) | Fluorescence | Excitation: ~265, Emission: ~315 | Another common fluorescent tagging agent for amines. |

For enhanced detection, a carbonyl reagent containing a large aromatic system or specific functional groups would be selected. The resulting hydrazone would likely be analyzed by HPLC coupled with a UV or fluorescence detector, allowing for trace-level quantification.

Derivatization for Introduction of Additional Functionalities

Beyond analytical purposes, derivatization can be employed to introduce new functional groups onto the this compound scaffold, thereby modifying its chemical or biological properties. This is a common strategy in medicinal chemistry and materials science.

For instance, acylation of the secondary amine with an acyl halide or anhydride (B1165640) could introduce a variety of functional groups. For example, reacting this compound with acryloyl chloride could introduce a polymerizable double bond. Alternatively, reaction with a bifunctional linker could allow for its conjugation to other molecules, such as proteins or surfaces.

The steric bulk of the benzyl (B1604629) and mesitylmethyl groups would likely influence the feasibility and yield of these reactions, potentially requiring more reactive reagents or catalytic methods to proceed efficiently.

Impact of Derivatization on Compound Stability and Volatility

The derivatization of this compound would be expected to have a significant impact on its physical properties, particularly its stability and volatility.

Silylation: As previously mentioned, silylation would increase the volatility of the compound by replacing the polar N-H bond with a non-polar N-Si bond. This would decrease intermolecular hydrogen bonding, leading to a lower boiling point. The silyl (B83357) derivatives are generally more thermally stable, but can be sensitive to moisture.

Hydrazone Formation: The formation of a hydrazone would increase the molecular weight of the compound, which would generally lead to a decrease in volatility. The stability of the resulting hydrazone would depend on the nature of the carbonyl compound used. Hydrazones are generally stable under neutral and basic conditions but can be susceptible to hydrolysis back to the hydrazine and carbonyl compound under acidic conditions. wikipedia.org

Acylation: Acylation would also increase the molecular weight and likely decrease the volatility. The resulting amide-like structure would be expected to be more stable than the parent hydrazine, particularly towards oxidation.

Table 3: Predicted Impact of Derivatization on Physical Properties

| Derivatization Method | Change in Volatility | Change in Polarity | Change in Stability |

| Silylation | Increase | Decrease | Increased thermal stability, moisture sensitive |

| Hydrazone Formation | Decrease | Variable | Generally stable, acid labile |

| Acylation | Decrease | Variable | Increased oxidative stability |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-1-(mesitylmethyl)hydrazine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting mesitylmethyl chloride with 1-benzylhydrazine in acetonitrile under reflux (3–4 hours) with a 65–75% yield after recrystallization from ethanol . Key variables include stoichiometric ratios of reactants, solvent polarity (e.g., acetonitrile vs. DMSO), and temperature control to minimize byproducts like dimerized hydrazines. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the pure product .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Protons on the benzyl group (δ 7.3–7.5 ppm, multiplet) and mesitylmethyl methyl groups (δ 2.2–2.4 ppm, singlet) are diagnostic. Quaternary carbons in the mesityl group appear at δ 18–26 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 256 [M⁺]) and fragmentation patterns (e.g., loss of benzyl group at m/z 181) confirm molecular weight and substituent stability .

- IR Spectroscopy : N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) validate the hydrazine backbone .

Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~180°C, with exothermic peaks correlating to N–N bond cleavage. Stability is enhanced in inert atmospheres (e.g., nitrogen), making it suitable for high-temperature catalytic applications .

Advanced Research Questions

Q. How do electronic and steric effects of the mesitylmethyl group influence reactivity in cross-coupling or cyclization reactions?

- Methodology : Computational studies (DFT) show the mesityl group’s steric bulk reduces electrophilic attack at the hydrazine nitrogen, favoring regioselective reactions at the benzyl position. Substituent effects are quantified using Hammett parameters (σ⁺) and frontier molecular orbital (FMO) analysis . Experimental validation involves comparing reaction rates with analogs (e.g., 1-Benzyl-1-(4-bromophenyl)hydrazine), where mesityl derivatives exhibit 20% slower kinetics in Pd-catalyzed couplings .

Q. What mechanistic insights explain its role in catalytic ring-opening metathesis or cycloreversion reactions?

- Methodology : Hydrazine catalysts lower activation barriers for cycloreversion via a [2.2.2]-bicyclic transition state, as shown by computational modeling (Gaussian 16, B3LYP/6-31G*). Experimental rate studies with norbornene substrates confirm a 40% increase in turnover frequency compared to [2.2.1]-hydrazines . Kinetic isotope effects (KIE) and trapping of intermediates (e.g., hydrazones) further elucidate the pathway .

Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., as a pharmacophore)?

- Methodology :

- Hydrazone Formation : React with aldehydes/ketones (e.g., 4-fluorobenzaldehyde) in ethanol under acid catalysis (e.g., HCl), yielding Schiff bases with antitumor activity (IC₅₀ = 5–10 μM in MCF-7 cells) .

- Biological Screening : Use MTT assays to evaluate cytotoxicity and flow cytometry to assess apoptosis induction (e.g., caspase-3 activation) .

Q. What are the challenges in resolving enantiomers of chiral derivatives, and what chiral stationary phases are effective?

- Methodology : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IB) resolves enantiomers (α = 1.2–1.5) in hexane/isopropanol (90:10). Derivatization with (R)-Mosher’s acid chloride enhances resolution via ¹⁹F NMR .

Data Contradictions and Resolution

- Synthetic Yields : Reported yields for similar hydrazines vary (e.g., 55% vs. 71% in acetonitrile vs. DMSO) due to solvent polarity effects on intermediate stabilization .

- Biological Activity : Some studies report apoptosis induction , while others emphasize cell cycle arrest; these discrepancies may arise from cell-line-specific responses or concentration-dependent effects.

Methodological Best Practices

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for polar byproducts.

- Safety : Handle under nitrogen due to air sensitivity; toxicity assessments recommend LD₅₀ > 500 mg/kg (oral, rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.